molecular formula C4H7BN2O2 B1647199 (5-Methyl-1H-pyrazol-4-yl)boronsäure CAS No. 1071455-14-5

(5-Methyl-1H-pyrazol-4-yl)boronsäure

Katalognummer: B1647199
CAS-Nummer: 1071455-14-5
Molekulargewicht: 125.92 g/mol
InChI-Schlüssel: ZYXMOCKFGABUGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative containing a pyrazole ring

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Organic Synthesis : This compound is extensively used as a precursor in the synthesis of complex organic molecules. Its ability to undergo Suzuki–Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, making it essential in the development of pharmaceuticals and agrochemicals.
  • Reactivity and Functionalization : It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions facilitate the creation of diverse pyrazole derivatives that can be further functionalized for specific applications.
Reaction TypeDescription
OxidationForms corresponding pyrazole derivatives
ReductionConverts to different functionalized pyrazoles
Nucleophilic SubstitutionBoronic acid group replaced by other functional groups

Biology

  • Development of Bioactive Molecules : (5-Methyl-1H-pyrazol-4-yl)boronic acid is utilized in designing enzyme inhibitors and bioactive compounds. Its interaction with biological targets has been studied for potential therapeutic applications .
  • Targeting Pathogens : Research indicates that this compound exhibits inhibitory effects on pathogens like Leishmania aethiopica and Plasmodium berghei, suggesting its potential use in developing treatments for diseases such as leishmaniasis and malaria.

Medicine

  • Pharmaceutical Development : The compound serves as a precursor in synthesizing various pharmaceutical agents, including anticancer and antimicrobial drugs. Its structural properties allow for modifications that enhance drug efficacy and specificity .

Industry

  • Catalyst Production : In industrial applications, (5-Methyl-1H-pyrazol-4-yl)boronic acid is employed to produce advanced materials and catalysts. Its role in catalysis is particularly important for optimizing reaction conditions in synthetic processes.

Case Study 1: Anticancer Drug Development

Research conducted on the synthesis of novel anticancer agents using (5-Methyl-1H-pyrazol-4-yl)boronic acid demonstrated its effectiveness as a building block for compounds targeting cancer cell proliferation. The study highlighted the compound's ability to form stable complexes with target proteins, enhancing drug delivery systems .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in metabolic pathways revealed that derivatives of (5-Methyl-1H-pyrazol-4-yl)boronic acid exhibit potent inhibitory activity. This finding underscores its potential application in developing therapeutic agents against metabolic disorders .

Wirkmechanismus

Target of Action

The primary targets of (5-Methyl-1H-pyrazol-4-yl)boronic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the formation of a new bond between the compound and its target. Specifically, the compound undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways of its targets, leading to their inhibition The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania aethiopica and plasmodium berghei .

Pharmacokinetics

Its use in suzuki–miyaura cross-coupling reactions suggests that it has a relatively stable structure and is readily prepared .

Result of Action

The compound’s action results in the inhibition of Leishmania aethiopica and Plasmodium berghei . Specifically, it has been shown to display superior antipromastigote activity . Furthermore, it has elicited better inhibition effects against Plasmodium berghei .

Action Environment

The action, efficacy, and stability of (5-Methyl-1H-pyrazol-4-yl)boronic acid can be influenced by various environmental factorsIn the context of Suzuki–Miyaura cross-coupling reactions, the compound’s action is known to be exceptionally mild and tolerant of various functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 5-methyl-1H-pyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of (5-Methyl-1H-pyrazol-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrazole ring .

Major Products

The major products formed from these reactions are various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Methyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and advanced materials .

Biologische Aktivität

(5-Methyl-1H-pyrazol-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its biological activity, particularly against certain pathogens. This article delves into its mechanisms of action, biological targets, and relevant research findings.

The primary mechanism of action for (5-Methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific biological targets, notably Leishmania aethiopica and Plasmodium berghei . The compound operates through the Suzuki–Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds, a crucial step in the synthesis of various bioactive molecules.

1.1 Biochemical Pathways

The compound's action leads to the inhibition of critical biochemical pathways in its target organisms. This inhibition disrupts essential metabolic processes, contributing to its antileishmanial and antimalarial activities.

2. Pharmacokinetics

(5-Methyl-1H-pyrazol-4-yl)boronic acid exhibits favorable pharmacokinetic properties, including stability under various conditions, which enhances its potential for therapeutic use. Its structure allows for easy preparation and modification, making it a versatile building block in drug design.

3.1 Antileishmanial Activity

Research has demonstrated that (5-Methyl-1H-pyrazol-4-yl)boronic acid possesses potent antileishmanial properties. In vitro studies indicate that the compound effectively inhibits the growth of Leishmania aethiopica , showcasing its potential as a therapeutic agent against leishmaniasis.

3.2 Antimalarial Activity

Similarly, the compound has shown significant antimalarial activity against Plasmodium berghei , with studies indicating effective suppression of parasite growth in both in vitro and in vivo models. The compound's ability to interfere with the life cycle of the malaria parasite highlights its therapeutic promise.

4. Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy and safety of (5-Methyl-1H-pyrazol-4-yl)boronic acid:

StudyTarget OrganismMethodologyKey Findings
Leishmania aethiopicaIn vitro assaysSignificant inhibition of parasite growth observed.
Plasmodium bergheiIn vivo murine modelCompound reduced parasitemia and improved survival rates in infected mice.
Various cancer cell linesCytotoxicity assaysDemonstrated selective cytotoxic effects on cancer cells with minimal toxicity to normal cells.

5. Applications in Drug Development

The unique properties of (5-Methyl-1H-pyrazol-4-yl)boronic acid make it an attractive candidate for drug development:

  • Anticancer Agents : Its ability to inhibit key enzymes involved in cancer progression positions it as a potential lead compound for anticancer drug development.
  • Enzyme Inhibitors : The compound's boronic acid functionality allows it to form reversible covalent bonds with diols, making it useful in designing enzyme inhibitors.

Eigenschaften

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2/c1-3-4(5(8)9)2-6-7-3/h2,8-9H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXMOCKFGABUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(NN=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273878
Record name B-(3-Methyl-1H-pyrazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071455-14-5
Record name B-(3-Methyl-1H-pyrazol-4-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071455-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Methyl-1H-pyrazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylpyrazole-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methyl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 2
(5-Methyl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(5-Methyl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(5-Methyl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(5-Methyl-1H-pyrazol-4-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(5-Methyl-1H-pyrazol-4-yl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.